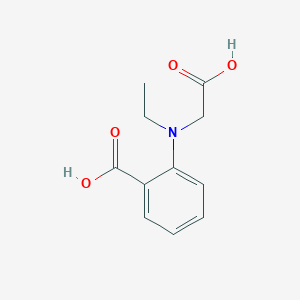
N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a benzylidene moiety, a pyridinyl group, and a piperazinamine core. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine typically involves a multi-step process. One common synthetic route includes the condensation of 4-tert-butylbenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the formation of the desired product. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route and the availability of starting materials are critical factors in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the benzylidene and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The oxidation typically targets the benzylidene moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the imine group to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where nucleophiles such as halides or amines replace hydrogen atoms under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, secondary amines, and substituted pyridinyl derivatives. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It serves as a probe to investigate cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation. Detailed studies on the compound’s binding affinity and specificity provide insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine can be compared with other similar compounds, such as:
N-(4-Methylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine: This compound has a methyl group instead of a tert-butyl group, which affects its chemical reactivity and biological activity.
N-(4-Tert-butylbenzylidene)-4-(3-pyridinyl)-1-piperazinamine: The position of the pyridinyl group is different, leading to variations in its interaction with molecular targets.
N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinecarboxamide: The presence of a carboxamide group introduces additional hydrogen bonding interactions, influencing its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C20H26N4 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(E)-1-(4-tert-butylphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C20H26N4/c1-20(2,3)18-9-7-17(8-10-18)16-22-24-14-12-23(13-15-24)19-6-4-5-11-21-19/h4-11,16H,12-15H2,1-3H3/b22-16+ |
InChI-Schlüssel |
XRVQYYVEBAKVRG-CJLVFECKSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3 |
Löslichkeit |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977930.png)
![3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B11977937.png)


![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11977964.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11977967.png)


![4-[(4-Benzyl-piperazin-1-ylimino)-methyl]-phenol](/img/structure/B11977983.png)

![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11978005.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978028.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978031.png)

